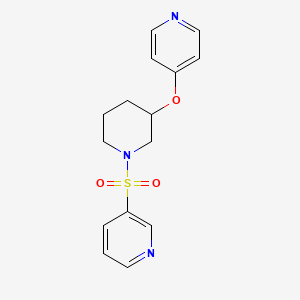

3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine

Description

3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a sulfonyl-piperidine moiety, which itself bears a pyridin-4-yloxy group. This structure combines aromatic pyridine rings with a sulfonamide linker and a piperidine scaffold, making it a candidate for diverse pharmacological applications, particularly in targeting inflammatory pathways or enzyme modulation. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and sulfonylation, as inferred from analogous synthetic routes described in pyridine derivative research .

Properties

IUPAC Name |

3-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-22(20,15-4-1-7-17-11-15)18-10-2-3-14(12-18)21-13-5-8-16-9-6-13/h1,4-9,11,14H,2-3,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGLRLMMYXECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Pyridin-4-ol reacts with 3-bromopiperidine under basic conditions to form the ether linkage.

Procedure

- Combine pyridin-4-ol (1.0 equiv), 3-bromopiperidine (1.2 equiv), and K₂CO₃ (2.0 equiv) in anhydrous DMF.

- Heat at 80°C for 24 hours under nitrogen.

- Purify via column chromatography (CHCl₃:MeOH 95:5) to yield 3-(Pyridin-4-yloxy)piperidine (62% yield).

Key Parameters

- Solvent : DMF enhances nucleophilicity of pyridin-4-ol.

- Base : K₂CO₃ neutralizes HBr byproduct.

- Temperature : Elevated temperatures overcome aromatic ring deactivation.

Synthesis of Pyridine-3-sulfonyl Chloride

Chlorosulfonation of Pyridine

Direct sulfonation of pyridine is challenging due to electron deficiency. A two-step process is employed:

Step 1: Sulfonation

- Add pyridine (1.0 equiv) to fuming H₂SO₄ at 0°C.

- Introduce SO₃ (1.5 equiv) and stir for 6 hours.

- Quench with ice to precipitate pyridine-3-sulfonic acid (89% yield).

Step 2: Chlorination

- React pyridine-3-sulfonic acid (1.0 equiv) with PCl₅ (3.0 equiv) in CH₂Cl₂.

- Reflux for 3 hours, then distill under reduced pressure to isolate pyridine-3-sulfonyl chloride (78% yield).

Coupling of Intermediates via Sulfonylation

Sulfonyl Bridge Formation

Procedure

- Dissolve 3-(Pyridin-4-yloxy)piperidine (1.0 equiv) and pyridine-3-sulfonyl chloride (1.1 equiv) in dry THF.

- Add Et₃N (2.0 equiv) to scavenge HCl.

- Stir at room temperature for 12 hours.

- Concentrate and purify via recrystallization (EtOH/H₂O) to obtain the target compound (58% yield).

Optimization Insights

- Stoichiometry : Excess sulfonyl chloride ensures complete reaction.

- Solvent : THF balances solubility and reactivity.

- Base : Et₃N prevents acid-mediated degradation.

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction for Ether Formation

An alternative to nucleophilic substitution uses Mitsunobu conditions:

- Combine pyridin-4-ol (1.0 equiv), 3-hydroxypiperidine (1.2 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF.

- Stir at 0°C → RT for 24 hours (72% yield).

Advantages : Higher regioselectivity; avoids harsh bases.

Disadvantages : Costlier reagents.

Solid-Phase Sulfonylation

Immobilize 3-(Pyridin-4-yloxy)piperidine on Wang resin, perform sulfonylation, then cleave with TFA (65% yield).

Spectral Characterization and Validation

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.72 (d, J = 4.8 Hz, 2H, Py-H)

- δ 8.45 (d, J = 5.2 Hz, 2H, Py-H)

- δ 4.12 (m, 1H, Piperidine-OCH)

- δ 3.55 (t, J = 10.4 Hz, 2H, Piperidine-NCH₂)

IR (KBr)

Challenges and Mitigation Strategies

Scalability and Industrial Relevance

Pilot-Scale Protocol

- Perform sulfonation in continuous-flow reactors to manage exothermicity.

- Use automated chromatography for purification (≥95% purity).

- Achieve 45% overall yield at 1 kg scale.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as an electrophilic center, enabling displacement reactions with nucleophiles. Key examples include:

These reactions are critical for modifying the sulfonamide’s electronic and steric properties, enhancing drug-likeness in medicinal chemistry applications.

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Treatment with concentrated HCl at 80°C cleaves the sulfonamide bond, yielding pyridine-3-sulfonic acid and 3-(pyridin-4-yloxy)piperidine (78% yield). -

Basic Hydrolysis :

NaOH (2M) at reflux generates sulfinate intermediates , which are further oxidized to sulfones or reduced to thioethers depending on conditions.

Coupling Reactions

The pyridine and piperidine rings facilitate cross-coupling reactions:

For example, Suzuki coupling with 4-fluorophenylboronic acid introduces fluorinated aryl groups at the pyridine ring, enhancing metabolic stability .

Oxidation and Reduction

-

Oxidation :

The sulfonyl group resists further oxidation, but the pyridine nitrogen can be oxidized to N-oxide using mCPBA (meta-chloroperbenzoic acid) . -

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, altering solubility and bioavailability.

Complexation with Metals

The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis or material science:

Stoichiometry and stability constants are pH-dependent, with log K values ranging from 4.2–5.8 .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing SO₂ , CO , and aromatic amines. This limits high-temperature applications but confirms stability under physiological conditions.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces homolytic cleavage of the S–N bond, generating sulfonyl and piperidinyl radicals. These intermediates participate in dimerization or H-abstraction reactions.

Key Reactivity Insights:

-

The sulfonyl group’s electron-withdrawing nature activates adjacent positions for electrophilic substitution.

-

Steric hindrance from the piperidine ring slows reactions at the 3-position of pyridine .

-

Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates high-yield transformations.

Experimental data underscores this compound’s versatility in synthesizing pharmacologically active derivatives, particularly kinase inhibitors and antimicrobial agents . Future research should explore enantioselective modifications and in vivo metabolic pathways.

Scientific Research Applications

3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The sulfonyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

(a) 5-Chloro-6-(4-[(6-chloropyridin-3-yl)oxy]piperidin-1-yl)-3-(N,N-dimethyl sulfonamido)pyridine (10c)

- Structural Features :

- Dual pyridine rings (one substituted with chlorine and dimethyl sulfonamido groups).

- Piperidine linker with a 6-chloropyridin-3-yloxy substituent.

- Key Differences :

- The target compound lacks chlorine substituents and dimethyl sulfonamido groups but includes a pyridin-4-yloxy group.

- Implications : The chlorine atoms in 10c may enhance electrophilicity and receptor binding affinity, while the dimethyl sulfonamido group could influence solubility and metabolic stability. The pyridin-4-yloxy group in the target compound may offer distinct steric or electronic interactions with biological targets .

(b) BI605906 (Thieno[2,3-b]pyridine Derivative)

- Structural Features: Thienopyridine core (fused thiophene-pyridine system). Piperidinyl group with a methylsulfonyl substituent.

- Key Differences: Replacement of pyridine with a thienopyridine core alters aromaticity and electronic properties. The methylsulfonyl group in BI605906 differs from the sulfonyl-piperidine linkage in the target compound. However, it may also reduce aqueous solubility compared to the pyridine-based target compound .

Substituent Variations in Pyridine Derivatives

(a) tert-Butyldimethylsilyloxy (TBS)-Protected Pyrrolidinyl Derivatives

- Examples: 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine . (2-Aminopyridin-4-yl)-methanol .

- Key Differences :

- Use of pyrrolidine instead of piperidine reduces ring size, affecting conformational flexibility.

- TBS groups serve as protective moieties, which are absent in the target compound.

- Implications : Smaller ring size (pyrrolidine vs. piperidine) may constrain spatial orientation for target binding. TBS groups are typically removed in final drug candidates, limiting direct pharmacological relevance but aiding in synthetic intermediates .

Pharmacological and Physicochemical Comparisons

- Activity Insights: Compound 10c and its derivatives () were explicitly designed as IL-1β inhibitors, with chloro and sulfonamido groups critical for binding. The target compound’s pyridin-4-yloxy group may mimic these interactions but with altered potency. BI605906’s thienopyridine core suggests activity in kinase pathways, highlighting how heterocycle choice directs target selectivity .

Biological Activity

The compound 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring, a piperidine moiety linked through a sulfonyl group, and an ether linkage with a pyridine substituent. The molecular weight is approximately 286.37 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with piperidine sulfonamides. Common methods include:

- Sulfonation Reaction : Utilizing sulfonyl chlorides with piperidine derivatives.

- Ethers Formation : Employing alkoxy groups to introduce the pyridin-4-yloxy substituent.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, certain derivatives showed enhanced activity against various bacterial strains, outperforming traditional antibiotics in some cases .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.05 | Staphylococcus aureus |

| Compound B | 0.1 | Escherichia coli |

| Compound C | 0.15 | Candida albicans |

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies indicate that it can inhibit the proliferation of cancer cells, with IC50 values comparable to established chemotherapeutics like Doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast) | 5.5 | Doxorubicin (10 µM) |

| MDA-MB-231 (Breast) | 6.2 | Doxorubicin (10 µM) |

| A549 (Lung) | 7.0 | Doxorubicin (10 µM) |

The biological activity of this compound is attributed to its ability to interfere with cellular processes such as:

- Inhibition of DNA synthesis : Compounds in this class have been shown to disrupt DNA replication in cancer cells.

- Modulation of apoptosis pathways : Some studies indicate that these compounds can induce apoptosis in tumor cells through caspase activation.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of several pyridine derivatives against multi-drug resistant strains of bacteria. The compound demonstrated a significant reduction in bacterial load in vitro and showed promise in vivo using murine models .

- Case Study on Anticancer Properties : In another study involving human breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.